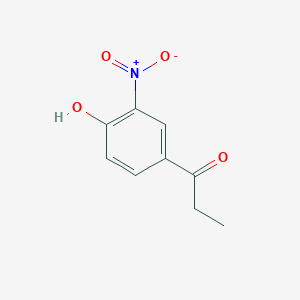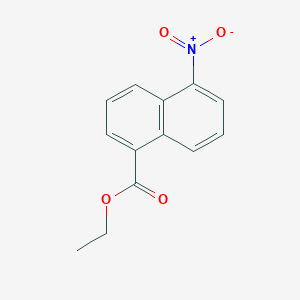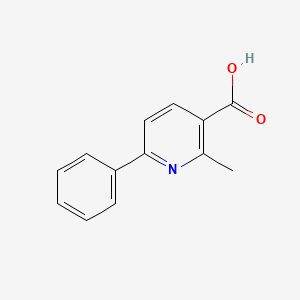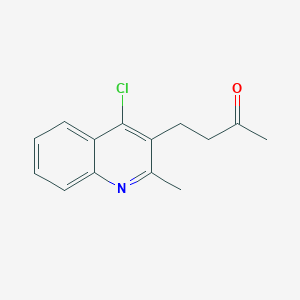
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
Overview
Description
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene (TCDMMSB) is a chlorinated organic compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Corrosion Inhibition
Study of the Mechanism and Inhibiting Efficiency of Triazole Derivatives on Mild Steel Corrosion - This research discusses the efficiency of triazole derivatives in inhibiting corrosion of mild steel in acidic media. It highlights the activation energies, adsorption mechanisms, and the adherence to Langmuir's adsorption isotherm, suggesting potential applications in protecting metals from corrosion (Lagrenée et al., 2002).
Organic Synthesis and Catalysis
1,3,5-Tris(hydrogensulfato) Benzene A Catalyst for Synthesis of Pyrazol Derivatives
- This study presents 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing bis(pyrazol-5-ols), demonstrating its efficiency and the eco-friendly nature of the synthesis process (Karimi-Jaberi et al., 2012).
Environmental Chemistry
Determination of Herbicides in Water - This research outlines a method for the simultaneous determination of sulfonyl- and phenylurea herbicides in water, utilizing solid-phase extraction and liquid chromatography. It emphasizes the methodology's sensitivity and selectivity, which could be relevant for monitoring water quality (Carabias-Martínez et al., 2004).
Antimicrobial Applications
Experimental and Computational Approaches of a Novel Methyl Derivative A Potential Antimicrobial Agent
- This study synthesized and characterized a novel compound, demonstrating its antimicrobial activity and potential as a penicillin-binding protein inhibitor. The comprehensive analysis includes structural, spectroscopic, and computational approaches (Murugavel et al., 2016).
Adsorption Studies
Understanding the Adsorption of Triazole Derivatives on Mild Steel - This research investigates the inhibition of mild steel corrosion in hydrochloric acid by triazole derivatives, focusing on adsorption isotherms, thermodynamic data, and molecular modeling to understand the inhibitory behavior (Bentiss et al., 2007).
properties
IUPAC Name |
1,3,4-trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)6-2-3-7(14)8(15)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGOOAPZUNZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164435 | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
CAS RN |
149949-89-3 | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)












